N-[(Azetidin-2-yl)methyl]-N-methylacetamide
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Overview
Description
N-[(Azetidin-2-yl)methyl]-N-methylacetamide: is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for various biologically active compounds.
Spiro-azetidin-2-one: Known for its biological activity and used in the synthesis of antibiotics like penicillin and cephalosporin.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylacetamide is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)5-7-3-4-8-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
BWRDIWILLMJMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
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